N-Methyl-2-piperidin-3-yloxyacetamide
Description
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Properties
IUPAC Name |
N-methyl-2-piperidin-3-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(11)6-12-7-3-2-4-10-5-7/h7,10H,2-6H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCMYJWLKQFOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-2-piperidin-3-yloxyacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
This compound (NM-PPA) exhibits its biological activity primarily through interactions with various receptors and enzymes. It may function as an agonist or antagonist at neurotransmitter receptors, significantly influencing signal transduction pathways. The compound's ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, suggests potential applications in treating neurodegenerative diseases and disorders related to neurotransmitter imbalances .
Neuropharmacological Effects
Research indicates that NM-PPA has notable effects on neuropharmacological pathways. It has been shown to influence cognitive functions and memory processes by interacting with cholinergic receptors. This interaction is crucial for developing therapies targeting cognitive decline associated with conditions like Alzheimer's disease .
Antimicrobial Properties
In addition to neuropharmacological effects, NM-PPA has demonstrated antimicrobial activity against various strains, particularly mycobacteria. Studies have indicated that compounds with similar piperidine structures exhibit significant cytotoxicity against cancer cell lines, suggesting NM-PPA may also possess anticancer properties .
Structure-Activity Relationships (SAR)
The structural features of NM-PPA are pivotal in determining its biological activity. The piperidine ring's substitution patterns can significantly alter binding affinities and selectivities towards biological targets. The following table summarizes the SAR findings related to NM-PPA and its derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl substitution on nitrogen | Neuroprotective effects |
| N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide | Ethyl group at nitrogen | Antimicrobial activity against mycobacterial strains |
| 2-(Quinoline-4-yloxy)acetamides | Quinoline moiety instead of piperidine | Enhanced antimycobacterial activity |
| N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide | Dimethyl substitution on nitrogen | Antimicrobial activity |
Case Studies
Several studies have highlighted the potential therapeutic applications of NM-PPA:
- Neuroprotection : A study demonstrated that NM-PPA significantly inhibited cellular infiltration in a murine model of allergic lung inflammation, indicating its anti-inflammatory properties mediated through α7 nicotinic acetylcholine receptor modulation .
- Antimicrobial Activity : Research conducted on similar compounds revealed promising results in inhibiting specific enzymes related to cancer progression and inflammation, showcasing the versatility of piperidine derivatives in drug development .
- Pharmacokinetic Profiles : Studies on the pharmacokinetics of NM-PPA revealed essential data regarding absorption, distribution, metabolism, and excretion (ADME), critical for understanding its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
